6-Amino-5-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(3h,5h)-dione
Overview
Description
6-Amino-5-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(3h,5h)-dione, commonly known as AEP, is a cyclic pyrimidine derivative that has been studied for various applications in the scientific field. It is a versatile compound that can be used in various experiments and studies. AEP has been used as a synthetic reagent, a fluorescent probe, and a building block for more complex molecules.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '6-Amino-5-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(3h,5h)-dione' involves the reaction of 5-ethyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione with cyclohex-1-ene-1-carboxylic acid followed by reduction and subsequent reaction with ammonia.
Starting Materials
5-ethyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, cyclohex-1-ene-1-carboxylic acid, ammonia
Reaction
Step 1: Reaction of 5-ethyl-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione with cyclohex-1-ene-1-carboxylic acid in the presence of a coupling reagent such as DCC or EDC to form 6-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(1H,3H)-dione., Step 2: Reduction of the double bond in the cyclohex-1-en-1-yl group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding cyclohexyl group., Step 3: Reaction of the resulting compound with ammonia in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to introduce the amino group at the 6-position of the pyrimidine ring, yielding the final product, 6-Amino-5-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(3H,5H)-dione.
Scientific Research Applications
AEP has been used for a variety of scientific research applications. It has been used as a synthetic reagent for the synthesis of various compounds. It has also been used as a fluorescent probe for the detection of various biomolecules, such as proteins and DNA. In addition, AEP has been used as a building block for more complex molecules, such as polymers.
Mechanism Of Action
The mechanism of action of AEP is not fully understood. However, it is believed that AEP interacts with various biomolecules, such as proteins and DNA, through hydrogen bonding and electrostatic interactions. This interaction leads to the formation of a stable complex and the subsequent binding of the biomolecule to AEP.
Biochemical And Physiological Effects
AEP has been studied for its potential biochemical and physiological effects. Studies have shown that AEP can bind to various biomolecules, such as proteins and DNA, and can affect their activity. In addition, AEP has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. Furthermore, AEP has been shown to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
AEP has several advantages for use in lab experiments. It is a versatile compound that can be used in various experiments and studies. It is also a stable compound that does not degrade easily. Furthermore, AEP is relatively inexpensive and can be synthesized in high yields.
However, AEP also has certain limitations. It is a relatively new compound and the mechanism of action is not fully understood. In addition, AEP is not soluble in water, which can limit its use in certain experiments.
Future Directions
The potential applications of AEP are still being explored. One potential application is the use of AEP as a drug delivery system. AEP could be used to deliver drugs to specific targets in the body, such as tumors. In addition, AEP could be used as a fluorescent probe to detect and monitor the activity of various biomolecules. Finally, AEP could be used as a building block for more complex molecules, such as polymers.
properties
IUPAC Name |
6-amino-5-(cyclohexen-1-yl)-5-ethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-12(8-6-4-3-5-7-8)9(13)14-11(17)15-10(12)16/h6H,2-5,7H2,1H3,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOBBLOIUJQHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=NC(=O)NC1=O)N)C2=CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286490 | |
Record name | MLS002608758 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-(cyclohexen-1-yl)-5-ethylpyrimidine-2,4-dione | |
CAS RN |
6297-72-9 | |
Record name | MLS002608758 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608758 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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